N'-Benzylidene-2-iodobenzohydrazide
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Overview
Description
N’-Benzylidene-2-iodobenzohydrazide is a chemical compound with the molecular formula C14H11IN2O and a molecular weight of 350.161 g/mol . This compound is known for its unique structure, which includes an iodine atom attached to a benzene ring, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
The synthesis of N’-Benzylidene-2-iodobenzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-Benzylidene-2-iodobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the compound into benzyl derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like organometallic compounds . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-Benzylidene-2-iodobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms .
Comparison with Similar Compounds
N’-Benzylidene-2-iodobenzohydrazide can be compared with other similar compounds, such as:
N’-(2-(Benzyloxy)benzylidene)-2-iodobenzohydrazide: This compound has an additional benzyloxy group, which may alter its reactivity and applications.
N’-(3-(Benzyloxy)benzylidene)-2-iodobenzohydrazide: Similar to the previous compound but with the benzyloxy group in a different position, affecting its chemical properties.
Properties
Molecular Formula |
C14H11IN2O |
---|---|
Molecular Weight |
350.15 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C14H11IN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |
InChI Key |
IVDDXACWJWQJMV-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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